molecular formula C16H15ClFNO2 B5820710 N-(3-chloro-4-fluorophenyl)-3-(2-methylphenoxy)propanamide

N-(3-chloro-4-fluorophenyl)-3-(2-methylphenoxy)propanamide

Cat. No. B5820710
M. Wt: 307.74 g/mol
InChI Key: BJCFYCAQJFLJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-3-(2-methylphenoxy)propanamide, commonly known as CFMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a drug. CFMP belongs to the class of amide compounds and is synthesized through a multi-step process.

Mechanism of Action

The exact mechanism of action of CFMP is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, CFMP reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
CFMP has been shown to have a range of biochemical and physiological effects. In animal studies, CFMP has been shown to reduce inflammation and pain, as well as decrease body temperature in feverish animals. CFMP has also been shown to inhibit the growth of cancer cells in vitro and in vivo, although the exact mechanism of this effect is not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of CFMP is its high purity, which makes it a suitable candidate for use in lab experiments. CFMP is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of CFMP is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on CFMP. One area of interest is the development of CFMP derivatives with improved solubility and bioavailability. Another area of interest is the investigation of CFMP's potential as an anticancer agent, including the identification of its exact mechanism of action and the development of CFMP-based cancer therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of CFMP and its potential applications in the treatment of various inflammatory diseases.

Synthesis Methods

The synthesis of CFMP involves a multi-step process that starts with the reaction of 3-chloro-4-fluoroaniline with 2-methylphenol to form 3-chloro-4-fluoro-N-(2-methylphenoxy)aniline. This intermediate is then reacted with 3-chloropropionyl chloride to form N-(3-chloro-4-fluorophenyl)-3-(2-methylphenoxy)propanamide. The overall yield of this process is around 40%, and the purity of the final product can be increased through recrystallization.

Scientific Research Applications

CFMP has been the subject of extensive research due to its potential applications as a drug. Studies have shown that CFMP exhibits anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. CFMP has also been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(2-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c1-11-4-2-3-5-15(11)21-9-8-16(20)19-12-6-7-14(18)13(17)10-12/h2-7,10H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCFYCAQJFLJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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